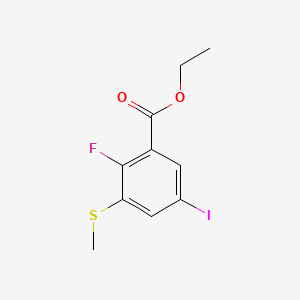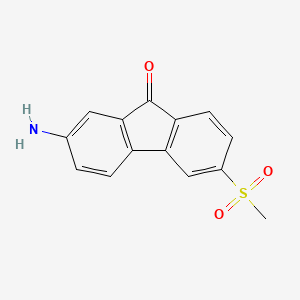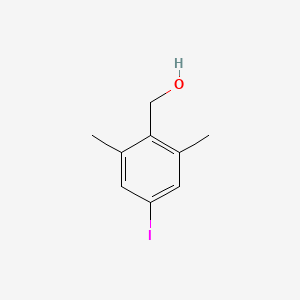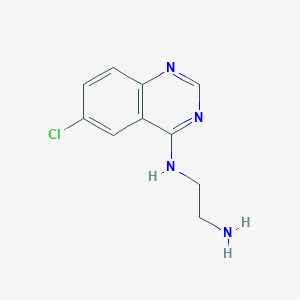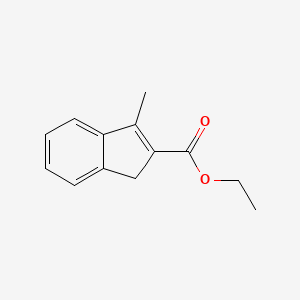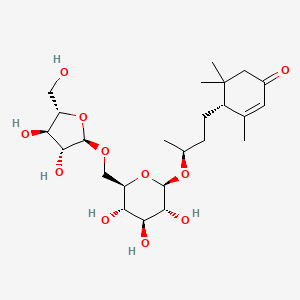
Leeaoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leeaoside is a megastigmane diglycoside compound isolated from the leaves of Leea thorelii Gagnep, a small shrub found in the northeastern part of Thailand through Indochina. This plant is traditionally used in Thai medicine for its anti-fever and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leeaoside is typically isolated from the methanolic extract of the leaves of Leea thorelii. The extract is suspended in water and partitioned with diethyl ether and n-butanol. The n-butanol soluble fraction is then separated using chromatographic procedures to yield this compound along with other known compounds .
Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. Its extraction and isolation are primarily conducted in research settings using the aforementioned chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Leeaoside, being a glycoside, can undergo hydrolysis to yield its aglycone and sugar components. It may also participate in oxidation and reduction reactions typical of megastigmane compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products:
Hydrolysis: Aglycone and sugar units.
Oxidation: Oxidized derivatives of the aglycone.
Reduction: Reduced forms of the aglycone.
Aplicaciones Científicas De Investigación
Leeaoside has shown potential in various scientific research applications:
Chemistry: Used as a reference compound in the study of megastigmane glycosides.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its anti-inflammatory and anti-fever properties, which could lead to the development of new therapeutic agents.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The exact mechanism of action of leeaoside is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in inflammation and fever. The aglycone part of this compound may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Leeaoside is unique due to its specific structure as a megastigmane diglycoside. Similar compounds include:
- Benzyl O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside
- Quercetin 3-O-α-L-rhamnopyranoside
- Myricetin 3-O-α-L-rhamnopyranoside
- Citroside A
Propiedades
Fórmula molecular |
C24H40O11 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3S)-3-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H40O11/c1-11-7-13(26)8-24(3,4)14(11)6-5-12(2)33-23-21(31)19(29)18(28)16(35-23)10-32-22-20(30)17(27)15(9-25)34-22/h7,12,14-23,25,27-31H,5-6,8-10H2,1-4H3/t12-,14-,15-,16+,17-,18+,19-,20+,21+,22+,23+/m0/s1 |
Clave InChI |
WMOJOCZNFPTCBX-IGALCOENSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


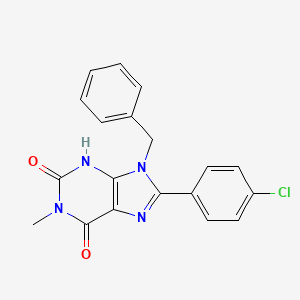
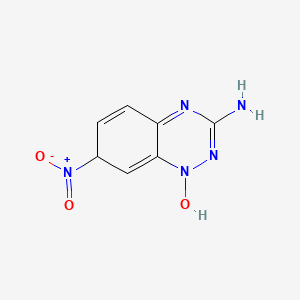

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
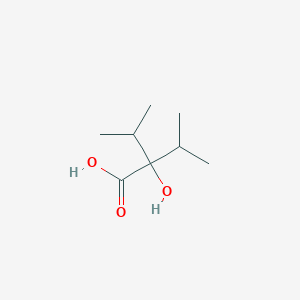
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
